6-((5-(benzylthio)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione
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Overview
Description
6-((5-(benzylthio)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione is a synthetic organic compound that belongs to the class of triazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-((5-(benzylthio)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. The process may start with the preparation of the triazole ring, followed by the introduction of the benzylthio and m-tolyl groups. The final step involves the formation of the pyrimidine-2,4(1H,3H)-dione core.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the benzylthio group.
Reduction: Reduction reactions could target the triazole ring or the pyrimidine core.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to partially or fully reduced triazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications.
Biology
Biologically, triazole derivatives are known for their antifungal, antibacterial, and anticancer properties. This compound may be investigated for similar activities.
Medicine
In medicine, such compounds are often explored for their potential as therapeutic agents. They may act as enzyme inhibitors or receptor modulators.
Industry
Industrially, these compounds can be used in the development of new materials, such as polymers or coatings, due to their stability and reactivity.
Mechanism of Action
The mechanism of action of 6-((5-(benzylthio)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione likely involves interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can bind to metal ions or active sites in proteins, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: A basic triazole structure with known biological activities.
Benzylthio derivatives: Compounds with a benzylthio group, often used in medicinal chemistry.
Pyrimidine derivatives: Known for their role in DNA and RNA structures, as well as their use in pharmaceuticals.
Uniqueness
What sets 6-((5-(benzylthio)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione apart is its combination of these functional groups, which may confer unique biological and chemical properties.
Properties
IUPAC Name |
6-[[5-benzylsulfanyl-4-(3-methylphenyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O2S/c1-14-6-5-9-17(10-14)26-18(11-16-12-19(27)23-20(28)22-16)24-25-21(26)29-13-15-7-3-2-4-8-15/h2-10,12H,11,13H2,1H3,(H2,22,23,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GILMGZXOYNNYAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=NN=C2SCC3=CC=CC=C3)CC4=CC(=O)NC(=O)N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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